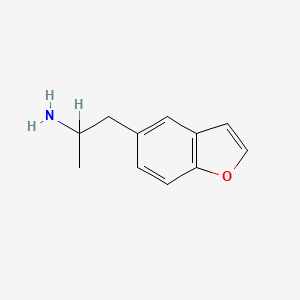

5-(2-Aminopropyl)benzofuran

Descripción general

Descripción

5-(2-Aminopropyl)benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

5-APB is classified as a substituted benzofuran and has been identified as a serotonin-norepinephrine-dopamine reuptake inhibitor. It has shown agonistic activity at several serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. The compound's pharmacological profile suggests that it may produce effects similar to those of other psychoactive substances like MDMA (3,4-methylenedioxymethamphetamine) but with distinct potency levels.

Key Pharmacological Findings:

- Receptor Interaction : 5-APB acts as an agonist at the 5-HT2A and 5-HT2B receptors, which are implicated in mood regulation and cardiovascular effects. The compound has a value of 14 nmol/L at the 5-HT2B receptor, indicating significant potency .

- Transporter Activity : It functions as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT), with nanomolar potencies. For example, it was found to be approximately three times more potent than MDA in inducing release at DAT .

Toxicological Implications

The non-medical use of 5-APB has raised concerns due to reported cases of intoxication and fatalities. A notable case involved a young man who experienced acute intoxication leading to death after consuming the substance at a music festival. Postmortem analyses revealed significant concentrations of 5-APB in various biological matrices, highlighting its potential for severe health risks when misused .

Case Study: Acute Intoxication

- Incident Overview : A case reported in the Journal of Analytical Toxicology detailed the death of a college student who became unresponsive after consuming alcohol and an unknown drug, later identified as 5-APB. Toxicological analysis showed high levels of the compound in blood and liver samples .

| Biological Matrix | Concentration |

|---|---|

| Peripheral Blood | 2.5 mg/L |

| Central Blood | 2.9 mg/L |

| Liver | 16 mg/kg |

| Urine | 23 mg/L |

Research Applications

Research into 5-APB has expanded into various domains, including pharmacology, toxicology, and forensic science. Its structural similarities to other psychoactive compounds make it a subject of interest for understanding the mechanisms of drug action and potential therapeutic applications.

Potential Therapeutic Uses

While primarily known for its recreational use, ongoing studies suggest that compounds like 5-APB could have therapeutic implications in treating mood disorders or enhancing cognitive function due to their serotonergic activity. However, further research is necessary to establish safety profiles and efficacy.

Análisis De Reacciones Químicas

Metabolic Reactions

5-APB undergoes extensive Phase I and II metabolism, primarily in the liver. Key metabolic pathways include:

Phase II Metabolism

-

Glucuronidation : Hydroxylated metabolites undergo glucuronidation, enhancing water solubility for excretion .

Table 1: Key Metabolic Pathways of 5-APB

Synthetic Modifications

5-APB and its derivatives are synthesized through multi-step organic reactions:

Key Synthetic Steps

-

Methylation : Diazomethane-mediated methylation of 2-hydroxyphenylacetic acid (yield: 99%) .

-

Formylation : Rieche formylation using dichloromethyl methyl ether and SnCl₄ (yield: 92%) .

-

Aldol Condensation : Nitroethane-mediated condensation to form nitropropene derivatives (yield: 86%) .

-

Reduction : LiAlH₄ or trichlorosilane reduction of nitro groups to amines (yield: 50–95%) .

Table 2: Synthetic Routes for 5-APB Metabolites

Receptor Interactions

5-APB exhibits affinity for monoamine transporters and serotonin receptors:

Transporter Effects

-

Reuptake Inhibition :

-

Releasing Activity : 3–4× more potent than MDA in evoking dopamine/norepinephrine release (EC₅₀ = 33–64 nM) .

Receptor Agonism

Table 3: Pharmacological Profile of 5-APB

| Target | Activity | K<sub>i</sub>/EC₅₀ (nM) | Reference |

|---|---|---|---|

| SERT | Reuptake inhibition | 811 | |

| NET | Reuptake inhibition | 180 | |

| DAT | Reuptake inhibition | 265 | |

| 5-HT<sub>2A</sub> | Agonism | 14 | |

| 5-HT<sub>2B</sub> | Agonism | 14 |

Oxidative and Toxicological Reactions

5-APB induces oxidative stress and mitochondrial dysfunction:

-

Reactive Oxygen Species (ROS) : Increased ROS levels in hepatocytes at ≥1 mM .

-

Glutathione Depletion : Reduced glutathione (GSH) levels drop by 40% at 2 mM .

Mechanistic Insight : CYP3A4-mediated bioactivation generates reactive metabolites that deplete antioxidants and disrupt mitochondrial membrane potential (ΔΨm) .

Derivatization Reactions

5-APB serves as a precursor for novel psychoactive substances:

Propiedades

Número CAS |

286834-81-9 |

|---|---|

Fórmula molecular |

C11H13NO |

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

1-(1-benzofuran-5-yl)propan-2-amine |

InChI |

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8H,6,12H2,1H3 |

Clave InChI |

VKUMKUZDZWHMQU-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)N |

SMILES canónico |

CC(CC1=CC2=C(C=C1)OC=C2)N |

Sinónimos |

5-(2-aminopropyl)benzofuran |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.